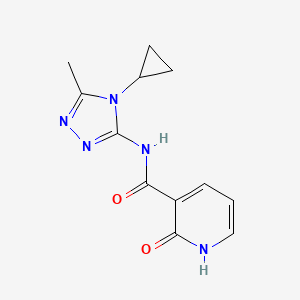![molecular formula C12H21N3O3S B7438252 N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine, also known as DMOM, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. DMOM is a piperidine derivative that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in various experiments.
Mécanisme D'action
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine's mechanism of action involves the inhibition of acetylcholinesterase, which increases the concentration of acetylcholine in the brain. This increase in acetylcholine has been shown to improve cognitive function and memory in animal models. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine also has antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and antioxidant properties, N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been shown to decrease beta-amyloid production, which is a hallmark of Alzheimer's disease. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has also been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and increase dopamine levels in the brain. However, N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research involving N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine. One area of research involves the development of N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine analogs that may have improved efficacy and safety. Another area of research involves the use of N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine. Overall, N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has shown promise as a potential treatment for neurological disorders, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine is synthesized through a stepwise process involving the reaction of piperidine with 5-methyl-1,2-oxazole-3-carboxylic acid, followed by the reaction of the resulting compound with dimethylsulfate. The final product is obtained through purification and isolation processes, resulting in a white crystalline powder.
Applications De Recherche Scientifique
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been studied for its potential application in the field of medicine, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-10-8-11(13-18-10)9-19(16,17)15-6-4-12(5-7-15)14(2)3/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILJMTTZKZKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
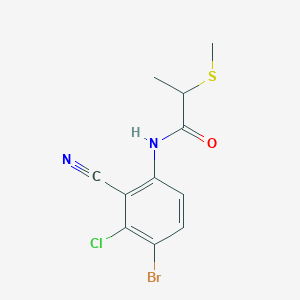
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
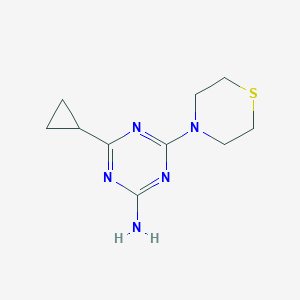
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
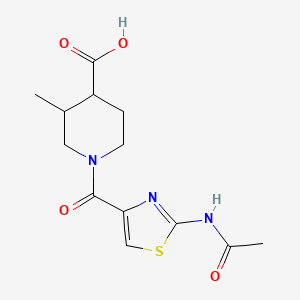
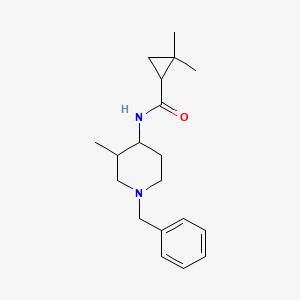
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
